molecular formula C18H16N4O2 B2455784 N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide CAS No. 921522-48-7

N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide

Cat. No. B2455784
CAS RN: 921522-48-7
M. Wt: 320.352
InChI Key: ZXBSDXIWVWPVRD-UHFFFAOYSA-N
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Description

“N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have proven to be convenient building blocks for the synthesis of various fused heterocycles .


Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves several steps. One method involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one . This reaction is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .


Molecular Structure Analysis

The molecular structure of “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” is complex, with a pyridopyrimidine core. Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .


Chemical Reactions Analysis

The chemical reactions involving “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” are complex and involve several steps. One reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to pyrido[2,3-d]pyrimidin-5-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” include its yield, melting point, and IR spectrum . For example, one synthesized compound had a yield of 88%, formed yellow crystals, and had a melting point of 210–212 °C .

Scientific Research Applications

Antitumor Activity

The compound has been investigated for its antitumor potential. In a study by Liu et al., seventeen novel derivatives of this compound were synthesized and evaluated for growth inhibition in human solid tumor cell lines and a human leukemia cell line (HL-60). Notably, compound IVa demonstrated superior activity compared to other derivatives and even outperformed the positive control, temozolomide. At a concentration of 40 μg/mL of IVa, the survival rate of all tested tumor cells was less than 10%. Interestingly, esters displayed more potent antitumor activity than amides and temozolomide against HL-60 cells .

Scaffold for Inhibitor Development

Given its unique structure, pyrido[2,3-d]pyrimidines have emerged as promising scaffolds for developing inhibitors. Researchers have explored their potential in various therapeutic areas, including kinase inhibitors, enzyme modulators, and receptor antagonists. The compound’s specific structural features may allow for targeted interactions with biological macromolecules, making it valuable for drug discovery .

Nanorod Synthesis

In a different context, the compound has been implicated in the synthesis of MoO3 nanorods. Researchers introduced a novel preparation route for MoO3 nanorods using exfoliated 2H-MoS2. The process involved auto-oxidation of a mixture of N-methyl-2-pyrrolidone and water via sonication-assisted exfoliation of MoS2. The resulting nanorods hold potential for applications in materials science and catalysis .

Future Directions

The future directions for the study of “N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide” and similar compounds could involve further exploration of their biological potential . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Mechanism of Action

properties

IUPAC Name

N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-11-20-16-15(6-3-9-19-16)18(24)22(11)14-5-2-4-13(10-14)21-17(23)12-7-8-12/h2-6,9-10,12H,7-8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXBSDXIWVWPVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]cyclopropanecarboxamide

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